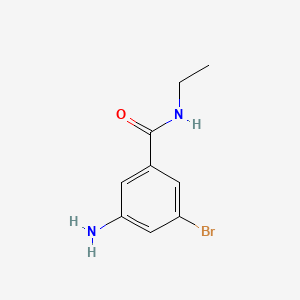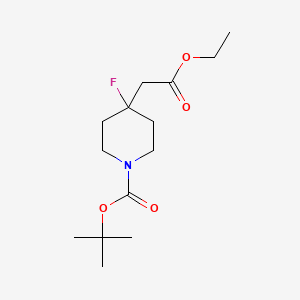
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is a biochemical used for proteomics research . It has a molecular weight of 271.35 .
Synthesis Analysis
This compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecule of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound is used as a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . It also serves as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 271.35 . Its IUPAC name is tert-butyl 4-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate .Aplicaciones Científicas De Investigación
Intermediate in Organic Synthesis
“Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate” serves as a useful intermediate in the synthesis of several novel organic compounds . It can be used to produce a variety of derivatives, which can then be used in further reactions.
Synthesis of Amides
This compound can be used in the synthesis of amides . Amides are a type of organic compound with wide applications in pharmaceuticals, polymers, and other fields.
Synthesis of Sulphonamides
Sulphonamides can also be synthesized using this compound . Sulphonamides are a group of compounds widely used as antibiotics.
Synthesis of Mannich Bases
Mannich bases can be produced using this compound . Mannich bases are used in the synthesis of various pharmaceuticals.
Synthesis of Schiff’s Bases
Schiff’s bases can be synthesized using this compound . Schiff’s bases are used in various fields, including medicinal chemistry, analytical chemistry, and materials science.
Synthesis of Thiazolidinones
This compound can be used in the synthesis of thiazolidinones . Thiazolidinones are a class of compounds with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis of Azetidinones
Azetidinones can be synthesized using this compound . Azetidinones are used in the synthesis of various bioactive compounds.
Synthesis of Imidazolinones
Imidazolinones can be produced using this compound . Imidazolinones are a class of compounds with various biological activities, including herbicidal and fungicidal properties.
Safety and Hazards
Direcciones Futuras
The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions in the development of new drugs and therapies.
Propiedades
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPCDFEDFIYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



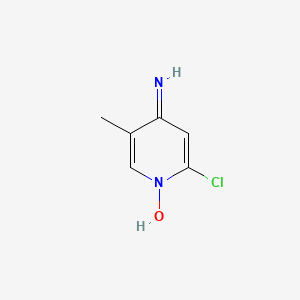
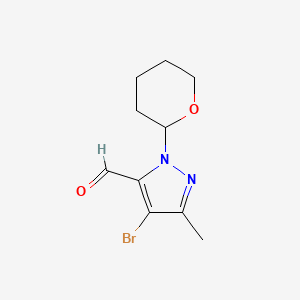
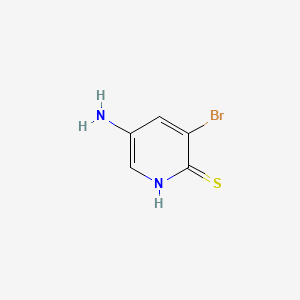
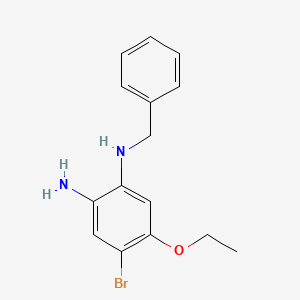
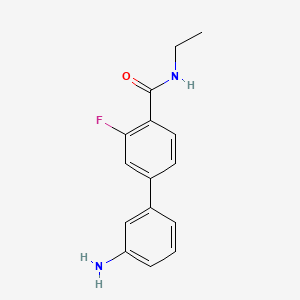
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)
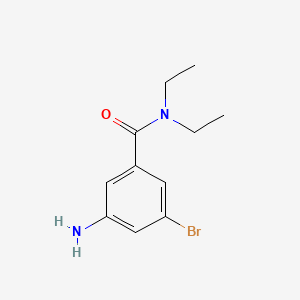
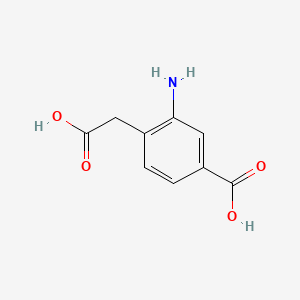
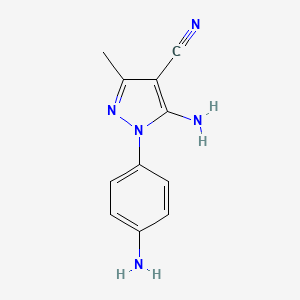
![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
